molecular formula C11H18ClN3O B1461879 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1803608-09-4

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No.: B1461879
CAS No.: 1803608-09-4
M. Wt: 243.73 g/mol
InChI Key: RGUMYJMNKNDCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C11H18ClN3O . It features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatility and role as a bioisostere for carboxylic acids, amides, and esters, which can enhance pharmacological activity by facilitating hydrogen bonding with biological receptors . The 1,3,4-oxadiazole ring is a key structural component in various pharmacological agents and is investigated for a wide range of activities, including its potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are significant targets in research for neurodegenerative conditions . The specific combination of the 1,3,4-oxadiazole heterocycle with a piperidine moiety in this molecule makes it a valuable intermediate for researchers in bioorganic and medicinal chemistry working on the synthesis and development of novel therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-cyclobutyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-2-7-12-9(6-1)11-14-13-10(15-11)8-4-3-5-8;/h8-9,12H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUMYJMNKNDCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride generally follows a convergent approach, constructing the 1,3,4-oxadiazole core with a cyclobutyl substituent and then introducing the piperidine moiety. The final hydrochloride salt is obtained via acidification.

Detailed Preparation Methods

3.1 Construction of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized through cyclization of a hydrazide with a carboxylic acid derivative. In the case of the target compound, cyclobutyl carboxylic acid or its derivatives are used to introduce the cyclobutyl group at the 5-position of the oxadiazole ring.

General Reaction Scheme:

$$
\text{Cyclobutyl carboxylic acid} + \text{Hydrazide derivative} \xrightarrow{\text{Cyclization}} \text{5-cyclobutyl-1,3,4-oxadiazole}
$$

Representative Synthesis Route

Step Reactants/Conditions Product Notes
1 Cyclobutyl carboxylic acid + hydrazide Cyclobutyl hydrazide Reflux in ethanol
2 Cyclobutyl hydrazide + dehydrating agent (e.g., POCl₃, SOCl₂) 5-cyclobutyl-1,3,4-oxadiazole Cyclization step
3 5-cyclobutyl-1,3,4-oxadiazole + piperidine derivative 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine Nucleophilic substitution
4 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine + HCl (ethanol) This compound Salt formation, isolation by filtration

Reaction Conditions and Yields

Step Typical Conditions Yield (%) Reference
1 Reflux in ethanol, 2–4 h 80–90
2 POCl₃, 80–100°C, 3–6 h 60–80
3 DMF, K₂CO₃, 80°C, 8–12 h 50–75
4 HCl in ethanol, RT, 1–2 h 90–98

Research Findings and Analytical Data

  • The use of cyclobutyl carboxylic acid ensures selective introduction of the cyclobutyl group at the desired position on the oxadiazole ring.
  • Cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride is efficient for forming the 1,3,4-oxadiazole core.
  • The final hydrochloride salt is highly soluble in polar solvents, facilitating purification and isolation.

Notes and Considerations

  • Reaction optimization (e.g., choice of solvent, temperature, and base) can significantly influence yields and purity.
  • The hydrochloride salt form enhances compound stability and is preferred for storage and biological testing.
  • Analytical data (e.g., NMR, MS, HPLC) should be used to confirm structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can inhibit the growth of various bacterial strains, making them suitable for developing new antibiotics .

Anticancer Potential
There is growing interest in the anticancer properties of oxadiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways associated with cancer progression. Further investigations are required to elucidate its efficacy and safety in clinical settings .

Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Research into similar piperidine derivatives has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety disorders .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole groups into polymer matrices has been shown to improve their performance in various applications, including electronics and coatings .

Nanotechnology
The compound's unique structure allows it to be used in the development of nanomaterials. Its ability to form stable complexes with metal ions can facilitate the creation of nanoparticles with specific functionalities for use in drug delivery systems .

Cosmetic Applications

Recent studies have explored the use of oxadiazole derivatives in cosmetic formulations due to their skin-beneficial properties. The compound's potential as an antioxidant and anti-inflammatory agent makes it a candidate for inclusion in skincare products aimed at reducing signs of aging and promoting skin health .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth observed with similar oxadiazole derivatives.
Anticancer PotentialInduction of apoptosis in cancer cell lines; requires further clinical investigation.
Neurological EffectsModulation of neurotransmitter systems noted; potential application in treating mood disorders.
Polymer SynthesisEnhanced thermal stability and mechanical properties observed in polymers incorporating oxadiazole groups.
Nanoparticle DevelopmentFormation of stable metal complexes leading to effective drug delivery systems demonstrated.
Cosmetic FormulationsPositive effects on skin health noted; potential as an antioxidant and anti-inflammatory agent explored.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituent on Oxadiazole Oxadiazole Position Piperidine Substituent Position Molecular Weight (g/mol) Key Features
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride Cyclobutyl 1,3,4-oxadiazole 2 ~292.75 (estimated) Moderate steric bulk from cyclobutyl; potential for CNS activity
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride () Cyclopropyl 1,3,4-oxadiazole 3 ~278.72 (estimated) Smaller cyclopropyl group may reduce steric hindrance; higher metabolic stability
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride () Cyclobutyl 1,2,4-oxadiazole 3 ~292.75 (estimated) Oxadiazole isomerism alters electronic distribution; possible differences in receptor binding
2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride () Trifluoroethyl 1,3,4-oxadiazole 2 ~321.72 (estimated) Electron-withdrawing CF₃ group enhances lipophilicity; may improve blood-brain barrier penetration
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride () Oxan-4-yl (tetrahydropyran) 1,3,4-oxadiazole 2 ~312.78 (estimated) Oxygen-containing substituent increases polarity; potential for improved solubility

Physicochemical and Functional Insights

  • Cyclobutyl vs. Cyclobutyl’s strained ring may also influence conformational flexibility .
  • Oxadiazole Isomerism : The 1,3,4-oxadiazole isomer (target compound) exhibits stronger hydrogen-bonding capability compared to 1,2,4-oxadiazole derivatives (), which could impact interactions with enzymatic active sites .
  • Electron-Withdrawing Groups : The trifluoroethyl analog () demonstrates increased lipophilicity (logP ~2.5 estimated) compared to the cyclobutyl derivative (logP ~1.8), favoring CNS-targeted applications .

Pharmacological and Industrial Relevance

  • Discontinued Analogues : Some analogs, such as 4-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine (), were discontinued due to synthesis challenges or suboptimal pharmacokinetics .
  • Research Applications : The trifluoroethyl derivative () is priced at €741/50mg, indicating high value for exploratory medicinal chemistry .
  • Safety and Stability : Hydrochloride salts (e.g., ) are preferred for their stability under standard storage conditions (2–8°C, dry environment) .

Biological Activity

2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory properties, supported by various studies and data.

The molecular formula for this compound is C11H17N3OC_{11}H_{17}N_{3}O with a molecular weight of approximately 207.27 g/mol. The compound features a piperidine ring substituted with a cyclobutyl and an oxadiazole moiety, which are known for their diverse pharmacological profiles.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

1. Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, a study comparing various oxadiazole derivatives indicated that certain synthesized compounds demonstrated greater antimicrobial activity than standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivity (MIC in µg/mL)Reference
Compound A8
Compound B16
Ciprofloxacin32

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted using cell lines such as L929 and A549. The results indicated that while some derivatives were toxic at higher concentrations (e.g., compound 25 at 200 µM), others showed increased cell viability, suggesting a complex relationship between structure and cytotoxicity .

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
Compound 2412110-
Compound 2510050-
Control (untreated)-100100

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results suggest that the oxadiazole-piperidine hybrids possess promising enzyme inhibitory activity, which could be beneficial in therapeutic applications against conditions like Alzheimer's disease and bacterial infections .

Table 3: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound XAChE1.5
Compound YUrease0.9
Control (standard inhibitor)-0.5

Case Studies

Several case studies highlight the potential of oxadiazole derivatives in drug development:

  • Case Study on Anticancer Activity : A derivative similar to the compound was tested against various cancer cell lines, showing significant antiproliferative effects with IC50 values in the nanomolar range .
  • Study on Antimicrobial Efficacy : Another study revealed that derivatives of oxadiazoles exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, and how do reaction conditions influence yield?

The synthesis of oxadiazole-piperidine derivatives typically involves coupling amidoximes with carboxylic acid derivatives under acidic or thermal conditions. For example, cyclobutyl-substituted oxadiazoles can be synthesized via cyclization of cyclobutane-carboxylic acid derivatives with amidoximes at 80–100°C in the presence of HCl . Yield optimization requires precise stoichiometric control of reagents (e.g., 1:1 molar ratio of amidoxime to acylating agent) and inert atmospheres to prevent side reactions. Post-synthetic purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) is critical to isolate the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (80:20) to assess purity (>98%) .
  • NMR : ¹H and ¹³C NMR spectra should confirm the presence of the cyclobutyl group (e.g., δ ~2.5–3.0 ppm for cyclobutyl protons) and piperidine ring (δ ~1.5–2.8 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₇ClN₃O) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt enhances water solubility (~20 mg/mL at 25°C), but it is hygroscopic. Store desiccated at –20°C in amber vials to prevent degradation. Stability studies in DMSO (1 mM) show <5% decomposition over 30 days at 4°C .

Advanced Research Questions

Q. How does the cyclobutyl group influence the compound’s bioactivity compared to other substituents (e.g., phenyl, isopropyl)?

Structure-activity relationship (SAR) studies indicate that the cyclobutyl group enhances metabolic stability by reducing CYP450-mediated oxidation compared to bulkier aryl groups. For example, cyclobutyl-substituted oxadiazoles exhibit longer plasma half-lives (t₁/₂ = 4.2 h) in rodent models versus phenyl analogs (t₁/₂ = 1.8 h) . Computational docking (e.g., AutoDock Vina) suggests the cyclobutyl moiety improves hydrophobic interactions with target proteins like serotonin receptors .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for receptor-binding assays).
  • Control for salt form differences (hydrochloride vs. free base).
  • Validate via orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Perform molecular dynamics simulations (AMBER or GROMACS) to analyze ligand-receptor binding stability.
  • Use QSAR models to predict logP and polar surface area (PSA) for blood-brain barrier permeability.
  • Prioritize derivatives with <90% homology to off-target receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?

Key challenges include low yields in cyclization steps (<40%) and hydrochloride salt crystallization. Solutions:

  • Optimize microwave-assisted synthesis (100°C, 30 min) to improve cyclization efficiency .
  • Use anti-solvent crystallization (e.g., adding ethyl acetate to a saturated aqueous solution) for high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 2
2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.